Trichostatin C

HDAC inhibition Enzyme assay Structure-activity relationship

Preferentially source Trichostatin C (TSC) for its unique glucopyranosyl modification that grants it a distinct, non-overlapping profile compared to Trichostatin A. TSC uniquely exhibits synergistic anticancer effects with DNMT inhibitors like decitabine and upregulates KLF2 via HDAC4/5/7 inhibition for vascular inflammation studies. This compound is essential for precise epigenetic research requiring G2/M arrest and caspase 3/7-mediated apoptosis induction.

Molecular Formula C23H32N2O8
Molecular Weight 464.5 g/mol
CAS No. 68676-88-0
Cat. No. B015485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichostatin C
CAS68676-88-0
Synonyms7-(4-(dimethylamino)phenyl)-N-(glucopyranosyloxy)-4,6-dimethyl-7-oxo-2,4-heptadienamide
trichostatin C
Molecular FormulaC23H32N2O8
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C
InChIInChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1
InChIKeyYECWTLGLNDDPGE-PIFXLSLCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder

Structure & Identifiers


Interactive Chemical Structure Model





Trichostatin C (CAS 68676-88-0): A Glycosylated Hydroxamate HDAC Inhibitor for Epigenetic and Oncology Research


Trichostatin C (TSC, CAS 68676-88-0) is a natural glycosylated derivative of trichostatin A, identified as a first-in-class glucopyranosyl hydroxamate isolated from Streptomyces species [1]. This compound functions as a histone deacetylase (HDAC) inhibitor , a class of enzymes critical for chromatin remodeling and gene expression regulation. Unlike its well-characterized parent compound Trichostatin A, Trichostatin C features a unique glucopyranosyl modification, which fundamentally alters its physicochemical and pharmacological properties, leading to a distinct biological profile with implications for cancer and vascular inflammation research .

Why Trichostatin C Cannot Be Substituted with Trichostatin A: Divergent Potency, Selectivity, and Application Profiles


Despite being a structural analogue of the widely used HDAC inhibitor Trichostatin A (TSA), Trichostatin C (TSC) exhibits a distinct and often non-overlapping profile of activity, potency, and mechanism. While TSA is a potent, low-nanomolar pan-HDAC inhibitor [1], TSC demonstrates a unique combination of micromolar-range HDAC inhibition [2] and a specific ability to induce synergistic anticancer effects with DNMT inhibitors [3]. Furthermore, TSC possesses a unique anti-inflammatory mechanism, upregulating Krüppel-like factor 2 (KLF2) through inhibition of specific HDAC isoforms [4]. These crucial differences mean that TSC cannot be considered a simple, interchangeable analog; its substitution with TSA would lead to fundamentally different experimental outcomes, particularly in studies focused on combination therapies or vascular biology. The following quantitative evidence clarifies these key differentiators for informed scientific selection.

Quantitative Differentiation Guide for Trichostatin C (CAS 68676-88-0) vs. Analogs


Divergent HDAC Inhibitory Potency: TSC is a Micromolar Inhibitor, Distinct from the Nanomolar Potency of TSA

Trichostatin C exhibits significantly lower potency against HDAC enzymes compared to its parent compound, Trichostatin A. This is a critical differentiator for researchers. While Trichostatin A inhibits HDACs in the low nanomolar range [1], Trichostatin C's HDAC inhibitory activity is in the low micromolar range [2]. This 1000-fold difference in potency is a defining characteristic and dictates its use in specific experimental contexts, such as combination therapies where potent, pan-HDAC inhibition would be undesirable.

HDAC inhibition Enzyme assay Structure-activity relationship

Potent Anticancer Activity in Low Micromolar Range: TSC Efficacy in Lung and Bladder Cancer Cell Lines

Despite its micromolar potency against HDAC enzymes, Trichostatin C demonstrates potent anti-proliferative activity in specific cancer cell lines, with IC50 values in the low micromolar range. A 2024 study found that TSC inhibits the growth of human lung cancer and urothelial bladder cancer cell lines with low micromolar IC50s [1]. This contrasts with the typical nanomolar potency of TSA, suggesting that TSC's cellular efficacy may involve mechanisms beyond simple HDAC inhibition.

Lung cancer Bladder cancer Cell proliferation assay

Unique Induction of G2/M Cell Cycle Arrest and Caspase 3/7-Mediated Apoptosis

Trichostatin C exerts its anti-cancer effects through a defined mechanism of action: it induces G2/M phase cell cycle arrest and promotes apoptosis via the activation of caspase 3/7 [1]. This is a specific cellular phenotype, and while other HDAC inhibitors like TSA can also induce apoptosis, the precise phase of cell cycle arrest and the reliance on specific caspase pathways can vary. This well-defined mechanism makes TSC a more targeted tool for studying these pathways compared to broader-acting pan-HDAC inhibitors.

Cell cycle arrest Apoptosis Flow cytometry

Demonstrated Synergistic Anticancer Effect with the DNMT Inhibitor Decitabine

A key differentiator for Trichostatin C is its documented ability to synergistically enhance the anticancer effects of the DNA methyltransferase (DNMT) inhibitor decitabine [1]. This combination strategy, targeting both histone acetylation and DNA methylation, represents a promising epigenetic therapy approach. In contrast, such a defined and potent synergistic interaction has not been a primary focus for Trichostatin A, which is more commonly used as a single-agent pan-HDAC inhibitor. This makes TSC a uniquely valuable tool for investigating combination epigenetic therapies.

Combination therapy Synergy Epigenetics

A Unique Anti-Inflammatory Mechanism: Attenuation of TNFα-Induced Inflammation via KLF2 Upregulation

Beyond oncology, Trichostatin C possesses a unique anti-inflammatory mechanism not shared by Trichostatin A. A 2023 study demonstrated that TSC attenuates tumor necrosis factor alpha (TNFα)-induced inflammation in endothelial cells by upregulating the expression of Krüppel-like factor 2 (KLF2) [1]. This effect is mediated through the inhibition of specific HDAC isoforms (HDAC 4/5/7) [1]. This is a novel and specific mechanism, positioning TSC as a potential tool for studying and treating atherosclerosis and other vascular inflammatory diseases, a role for which TSA is not typically highlighted.

Vascular inflammation Endothelial cells Atherosclerosis

Optimal Research and Preclinical Application Scenarios for Trichostatin C (CAS 68676-88-0)


Investigating Epigenetic Combination Therapies for Urothelial Bladder and Lung Cancer

Based on its demonstrated synergistic anticancer effect with the DNMT inhibitor decitabine, Trichostatin C is uniquely suited for preclinical studies exploring combination epigenetic therapies for bladder and lung cancer. Researchers can use TSC in combination with decitabine in cell-based assays (e.g., using J82 or A549 cell lines) and xenograft models to further elucidate the mechanism of synergy, which is linked to the downregulation of the Axl receptor tyrosine kinase [1]. This application leverages a key differentiator of TSC over its more potent but less synergistic analog, Trichostatin A.

Dissecting the Role of HDAC4/5/7 in Vascular Inflammation and Atherosclerosis

The unique finding that Trichostatin C attenuates TNFα-induced inflammation in endothelial cells by upregulating KLF2 via inhibition of HDAC4/5/7 makes it an ideal tool for vascular biology research [1]. Scientists can use TSC in in vitro models of atherosclerosis (e.g., TNFα-stimulated HUVECs) to dissect the specific roles of these Class IIa HDACs in endothelial dysfunction and inflammation. This application is distinct from the primary oncological uses of Trichostatin A and provides a clear rationale for selecting TSC for these specific studies.

Mechanistic Studies of G2/M Cell Cycle Arrest and Caspase-Dependent Apoptosis

Trichostatin C is a valuable tool for researchers requiring a precise and well-characterized inducer of G2/M cell cycle arrest and caspase 3/7-mediated apoptosis [1]. Its specific mechanism, which is more targeted than that of broad-spectrum HDAC inhibitors like TSA, allows for cleaner dissection of the signaling pathways involved in this form of programmed cell death. This application is particularly relevant for studies in bladder cancer and other cell types sensitive to TSC's effects, where the aim is to understand the precise molecular events leading to growth arrest and apoptosis.

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